Mass Spectrometric Differentiation: 13C2,15N Labeling Provides Definitive +3 Da Mass Shift vs. Unlabeled 4-(Aminomethyl)benzoic Acid
The target compound incorporates two 13C atoms (replacing two 12C atoms) and one 15N atom (replacing one 14N atom) within the 4-(aminomethyl)benzoic acid scaffold, producing a net molecular mass increase of +3 Da relative to the unlabeled compound (MW 154.14 vs. 151.16) . This mass differential provides unambiguous resolution between the internal standard and the analyte in the mass spectrometer, enabling selective monitoring of distinct precursor-to-product ion transitions. For comparison, deuterium-labeled analogues such as Tranexamic acid-d2 (MW 159.22) provide only a +2 Da shift from the unlabeled tranexamic acid analyte (MW 157.21), and deuterium labels are susceptible to hydrogen-deuterium exchange under certain chromatographic conditions, potentially compromising quantitation accuracy .
| Evidence Dimension | Molecular mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +3 Da (13C2,15N labeling) |
| Comparator Or Baseline | Tranexamic acid-d2: +2 Da (deuterium labeling); Unlabeled: 0 Da |
| Quantified Difference | Target provides +3 Da vs. +2 Da for d2; d2 subject to H/D exchange artifacts |
| Conditions | High-resolution MS (HRMS) and triple quadrupole LC-MS/MS systems; reversed-phase and HILIC chromatography conditions |
Why This Matters
A mass shift of at least +3 Da is recommended to avoid isotopic overlap between the analyte's natural M+2/M+3 isotopologues and the internal standard signal, ensuring accurate quantification at low analyte concentrations.
